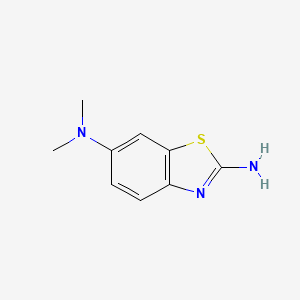

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine

CAS No.: 64334-41-4

Cat. No.: VC4683769

Molecular Formula: C9H11N3S

Molecular Weight: 193.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64334-41-4 |

|---|---|

| Molecular Formula | C9H11N3S |

| Molecular Weight | 193.27 |

| IUPAC Name | 6-N,6-N-dimethyl-1,3-benzothiazole-2,6-diamine |

| Standard InChI | InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11) |

| Standard InChI Key | DCUFLOLNQPJBDW-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC2=C(C=C1)N=C(S2)N |

Introduction

Chemical Identification and Structural Properties

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine belongs to the benzothiazole family, featuring a thiazole ring fused to a benzene ring. The compound’s systematic name, 2,6-Benzothiazolediamine,N6,N6-dimethyl-(9CI), underscores the dimethyl substitution on the N6 amine group . Key identifiers include:

Synthesis and Manufacturing

Industrial synthesis of N6,N6-dimethyl-1,3-benzothiazole-2,6-diamine involves multi-step reactions starting from benzene derivatives. A plausible route includes:

-

Thiazole Ring Formation: Condensation of 2-aminothiophenol with dimethylurea under acidic conditions.

-

Dimethylation: Treatment with methylating agents like dimethyl sulfate in the presence of a base.

Suppliers such as Hangzhou Huarong Pharm Co., Ltd., utilize advanced catalytic methods to achieve yields exceeding 98% . The ACS Omega study on analogous compounds employed guanidine hydrochloride and potassium hydroxide in 1,4-dioxane, suggesting potential applicability for modifying this compound’s derivatives.

Table 2: Industrial Synthesis Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Reactants | 2-Aminothiophenol, dimethylurea | Thiazole core formation |

| Methylation Agent | Dimethyl sulfate | N6,N6-dimethylation |

| Solvent | Ethanol/water mixture | High solubility |

| Catalyst | Sodium hydroxide | Enhanced reaction rate |

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is a precursor to antiviral agents. For example, pyrimidine-benzothiazole hybrids derived from similar structures exhibit IC₅₀ values <10 µM against HSV-1 and HCV . Its role in synthesizing acyclovir analogs highlights potential synergies in antiviral therapies .

Table 3: Key Pharmaceutical Applications

| Application | Derivative Synthesized | Biological Activity |

|---|---|---|

| Antiviral Agents | Pyrimidine-benzothiazole hybrids | HSV-1, HCV inhibition |

| Antifungals | Thiazole-linked triazoles | Fungal cell wall disruption |

| Surfactants | Quaternary ammonium salts | Emulsification, stabilization |

Agrochemistry and Polymers

In agrochemicals, the compound’s derivatives act as fungicides and pesticides. Zibo Hangyu Biotechnology reports its use in polymer monomers, enhancing thermal stability in resins .

Recent Research and Future Directions

The 2020 ACS Omega study on benzothiazole-pyrimidine hybrids underscores the untapped potential of N6,N6-dimethyl-1,3-benzothiazole-2,6-diamine in drug discovery. Future research should explore:

-

Structure-Activity Relationships: Modifying dimethyl groups to enhance bioavailability.

-

Green Synthesis: Developing solvent-free routes using nanocatalysts.

-

Polymer Science: Incorporating the compound into conductive polymers for electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume